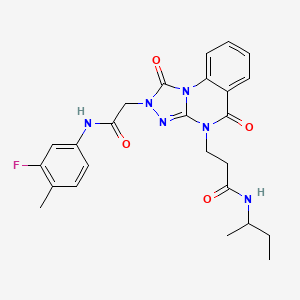![molecular formula C13H16FNO B2619404 N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide CAS No. 2411266-98-1](/img/structure/B2619404.png)
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide, also known as DMFPF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amides and is known for its unique chemical structure and properties.
Mécanisme D'action
The exact mechanism of action of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is not fully understood. However, it has been suggested that N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide exerts its therapeutic effects through the inhibition of certain enzymes and receptors in the body. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been found to inhibit the activity of certain receptors in the body, including the vanilloid receptor (VR1) and the transient receptor potential ankyrin 1 (TRPA1) receptor.
Biochemical and Physiological Effects:
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to exhibit a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to protect against neuronal damage and cell death in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide for lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and potential therapeutic applications. However, one of the limitations of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide. One direction is to further elucidate its mechanism of action and identify the specific enzymes and receptors that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide and its safety for use in humans. Overall, N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide shows great promise as a potential therapeutic agent for a variety of diseases and warrants further study.
Méthodes De Synthèse
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylacetophenone with ethylmagnesium bromide, followed by the reaction of the resulting compound with 2-fluoroacetyl chloride. The final step involves the reaction of the resulting compound with propargyl bromide to obtain N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-2-fluoroethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-4-13(16)15-8-12(14)11-6-5-9(2)10(3)7-11/h4-7,12H,1,8H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMFXQJUXSVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNC(=O)C=C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

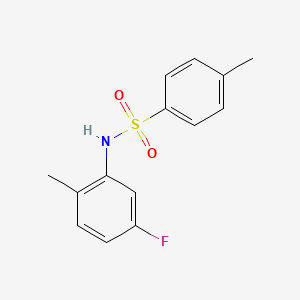
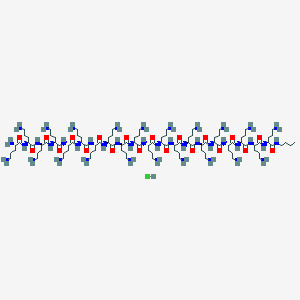
![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2619324.png)

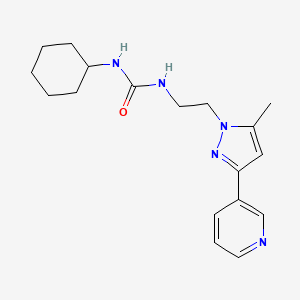
![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2619331.png)
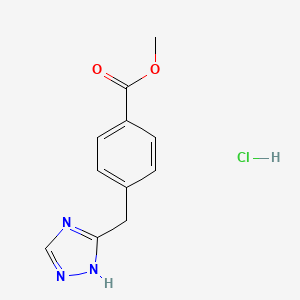
![8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane](/img/structure/B2619334.png)
![(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide](/img/structure/B2619335.png)
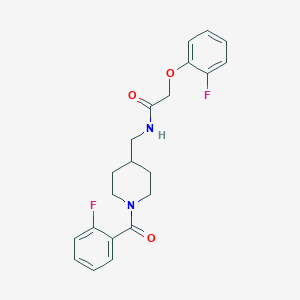
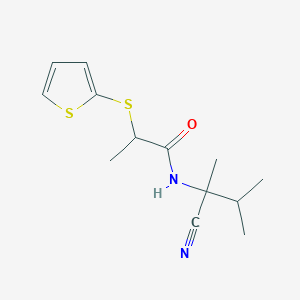

![4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2619341.png)
